molecular formula C13H21NO B11748955 Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI)

Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI)

Cat. No.: B11748955
M. Wt: 207.31 g/mol
InChI Key: WBVUFDHHAHUIGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) typically involves the alkylation of phenethylamine with isopropyl halides in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Investigated for potential therapeutic applications, including its role as a central nervous system stimulant.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of neurotransmitters like dopamine and serotonin in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenethylamine, N-isopropyl-2-methoxy-5-methyl-(8CI) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other phenethylamine derivatives .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[2-(2-methoxy-5-methylphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C13H21NO/c1-10(2)14-8-7-12-9-11(3)5-6-13(12)15-4/h5-6,9-10,14H,7-8H2,1-4H3

InChI Key

WBVUFDHHAHUIGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCNC(C)C

Origin of Product

United States

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